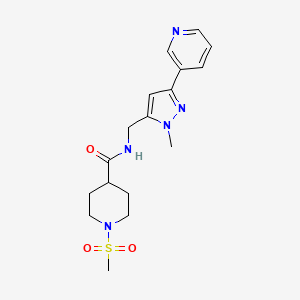
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a chemical that appears to be related to the quinoline family, which is known for its biological importance. Although the specific compound is not directly mentioned in the provided papers, the quinoline core is a common feature in medicinal chemistry due to its presence in numerous pharmacologically active compounds.
Synthesis Analysis
The synthesis of related quinoline derivatives has been reported in the literature. For instance, a one-pot synthesis method for 3-hydroxyquinolin-2(1H)-one compounds from N-phenylacetoacetamide derivatives has been developed. This method involves a PhI(OCOCF3)2-mediated α-hydroxylation followed by H2SO4-promoted intramolecular cyclization . Although the exact synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is not described, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex and is often characterized using various spectroscopic techniques. For example, the compound N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide was fully characterized by IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis . These techniques could be used to analyze the molecular structure of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide as well.
Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives can vary widely depending on the functional groups present. The provided papers do not detail reactions specific to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide, but they do suggest that quinoline compounds can undergo various transformations, such as hydroxylation and cyclization . These reactions are crucial for the synthesis and modification of quinoline-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. While the provided papers do not give specific details on the properties of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide, they do imply that such compounds are likely to have significant biological activity due to their structural complexity . The exact properties would need to be determined experimentally through methods such as solubility testing, melting point determination, and stability studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Studies have outlined the synthesis and structural analysis of related tetrahydroquinoline derivatives, emphasizing their role as intermediates in pharmaceutical development. For instance, the hydration of ethyl 1-R-4-dicyanomethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate leads to substituted cyanoacetamides, which are crucial for cyclization reactions in medicinal chemistry (Ukrainets et al., 2007). This process exemplifies the fundamental steps in synthesizing complex molecules for therapeutic purposes.
Pharmacological Intermediates
- Another significant application is the role of tetrahydroquinoline derivatives as key intermediates in the synthesis of selective kinase inhibitors, which are critical in the development of cancer therapies. The synthesis of N-(3-cyano-7-ethoxy-1,4dihydro-4-oxoquinolin-6-yl)acetamide, for example, demonstrates a pathway to crafting compounds targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (EGFR-2), pivotal in cancer treatment strategies (Jiang et al., 2011).
Antioxidant and Biological Activity
- Research has also explored the antioxidant properties of ethoxyquin and its analogs, including tetrahydroquinoline variants, showcasing their potential in oxidative stress mitigation, a key factor in various diseases (Kumar et al., 2007). These findings could lead to new therapeutic agents that combat oxidative damage in cells.
Antimicrobial Agents
- The development of antimicrobial agents from tetrahydroquinoline derivatives is another area of interest. For instance, ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives have shown promising antimicrobial activity, indicating the potential for new treatments against resistant bacterial strains (Abdel-Mohsen, 2014).
Ocular Hypotensive Agents
- Additionally, tetrahydroquinoline analogs have been evaluated for their ocular hypotensive action, offering insights into novel treatments for conditions like glaucoma. Compounds based on the tetrahydroquinoline structure have demonstrated significant intraocular pressure reduction, underscoring their potential in ocular pharmacology (Pamulapati & Schoenwald, 2011).
Eigenschaften
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-21-17-10-9-15(12-14(17)8-11-19(21)23)20-18(22)13-24-16-6-4-3-5-7-16/h3-7,9-10,12H,2,8,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLALRJDXYRZWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549957.png)

![N-[(2E)-1-[(4-Methylphenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2549961.png)
![N-[4-(acetylamino)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2549962.png)






![1-Benzyl-3-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2549976.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2549977.png)